An In-depth Technical Guide to the Synthesis of 2'-Aminobiphenyl-2-ol
An In-depth Technical Guide to the Synthesis of 2'-Aminobiphenyl-2-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways to obtain 2'-Aminobiphenyl-2-ol, a valuable scaffold in medicinal chemistry and materials science. While a direct, one-pot conversion from the readily available starting material, 2-nitrobiphenyl, is not prominently documented, this guide details robust and well-established multi-step synthetic strategies. The core of these syntheses involves the formation of a 2-hydroxy-2'-nitrobiphenyl intermediate, or a protected analogue, followed by the reduction of the nitro functionality. This document furnishes detailed experimental protocols, quantitative data, and visual aids to facilitate the practical application of these synthetic routes in a laboratory setting.
Introduction
2'-Aminobiphenyl-2-ol and its derivatives are of significant interest in the field of drug discovery and development due to their presence in various biologically active molecules. Their rigid, atropisomeric backbone and the presence of key functional groups make them attractive building blocks for the synthesis of novel ligands, catalysts, and pharmaceutical agents. This guide focuses on the chemical synthesis of 2'-Aminobiphenyl-2-ol, with a particular emphasis on pathways that, while not directly starting from 2-nitrobiphenyl in a single step, utilize related precursors and established chemical transformations.
Synthetic Strategies
The synthesis of 2'-Aminobiphenyl-2-ol is most effectively approached through a multi-step sequence. The primary challenge lies in the selective introduction of the amino and hydroxyl functionalities at the 2 and 2' positions of the biphenyl core. Two primary strategies are outlined below:
-
Strategy A: Synthesis via Partial Reduction of 2,2'-Dinitrobiphenyl. This classical approach involves the synthesis of the symmetrical 2,2'-dinitrobiphenyl followed by a selective partial reduction and subsequent hydrolysis to yield 2-hydroxy-2'-nitrobiphenyl. The final step is the reduction of the remaining nitro group.
-
Strategy B: Aryl-Aryl Coupling followed by Functional Group Manipulation. This modern approach utilizes powerful cross-coupling reactions, such as the Suzuki-Miyaura or Ullmann coupling, to construct the biphenyl skeleton from two appropriately substituted benzene rings. This is typically followed by deprotection (if necessary) and reduction of the nitro group.
Detailed Experimental Protocols
Strategy A: From 2,2'-Dinitrobiphenyl
Step 1: Synthesis of 2,2'-Dinitrobiphenyl via Ullmann Coupling
The Ullmann reaction of an ortho-halonitrobenzene is a common method to produce symmetrical dinitrobiphenyls.[1][2]
-
Reaction: 2-(2-chloronitrobenzene) + Cu → 2,2'-Dinitrobiphenyl + CuCl₂
-
Reagents and Materials:
-
o-Chloronitrobenzene
-
Copper bronze
-
Sand (as a heat moderator)
-
Ethanol (for extraction and recrystallization)
-
Norit (activated carbon)
-
-
Procedure:
-
In a flask equipped with a mechanical stirrer, combine 200 g of o-chloronitrobenzene and 300 g of dry sand.
-
Heat the mixture in an oil bath to 215-225 °C.
-
Slowly add 200 g of copper bronze over approximately 1.2 hours, maintaining the temperature.
-
Continue stirring at 215-225 °C for an additional 1.5 hours.
-
While hot, pour the reaction mixture into a beaker containing 300-500 g of sand and stir to form small clumps.
-
After cooling, break up the clumps and extract the product by boiling with two 1.5 L portions of ethanol.
-
Filter the hot ethanol extracts and cool in an ice bath to crystallize the 2,2'-dinitrobiphenyl.
-
Recrystallize the crude product from hot ethanol after treating with Norit to obtain pure, yellow crystals.
-
Step 2: Synthesis of 2-Hydroxy-2'-nitrobiphenyl
This step involves the partial reduction of one nitro group followed by diazotization and hydrolysis. A more direct, albeit older, method involves partial reduction with hydrogen sulfide in the presence of ammonia.[3]
-
Reaction: 2,2'-Dinitrobiphenyl + H₂S/NH₄OH → 2-Amino-2'-nitrobiphenyl → 2-Hydroxy-2'-nitrobiphenyl
-
Reagents and Materials:
-
2,2'-Dinitrobiphenyl
-
95% Ethanol
-
Ammonium hydroxide (concentrated)
-
Hydrogen sulfide gas
-
Hydrochloric acid
-
-
Procedure:
-
Dissolve 10 g of 2,2'-dinitrobiphenyl in 600 mL of 95% ethanol at 60 °C.
-
Add six molar proportions of concentrated ammonium hydroxide.
-
Pass a steady stream of hydrogen sulfide gas through the solution for 1.5 hours.
-
Acidify the reaction mixture with hydrochloric acid.
-
The product, 2-hydroxy-2'-nitrobiphenyl, can be isolated and purified by crystallization.
-
Step 3: Reduction of 2-Hydroxy-2'-nitrobiphenyl to 2'-Aminobiphenyl-2-ol
The final step is the reduction of the nitro group to an amine. Catalytic hydrogenation is a clean and efficient method for this transformation.
-
Reaction: 2-Hydroxy-2'-nitrobiphenyl + H₂ (cat. Pd/C) → 2'-Aminobiphenyl-2-ol
-
Reagents and Materials:
-
2-Hydroxy-2'-nitrobiphenyl
-
Ethanol or Ethyl Acetate (solvent)
-
5% Palladium on carbon (Pd/C) catalyst
-
Hydrogen gas source (Parr shaker or balloon)
-
-
Procedure:
-
Dissolve 2-hydroxy-2'-nitrobiphenyl in a suitable solvent (e.g., ethanol).
-
Add a catalytic amount of 5% Pd/C (typically 5-10 mol%).
-
Place the mixture in a hydrogenation apparatus (e.g., a Parr shaker).
-
Pressurize the vessel with hydrogen gas (typically 25-50 psi) and shake until hydrogen uptake ceases.
-
Filter the reaction mixture through Celite to remove the catalyst.
-
Evaporate the solvent under reduced pressure to yield the crude 2'-Aminobiphenyl-2-ol.
-
The product can be purified by recrystallization or column chromatography.
-
Strategy B: Suzuki-Miyaura Coupling
This strategy offers greater flexibility and often milder reaction conditions. It involves the coupling of a boronic acid with an aryl halide.
Step 1: Synthesis of 2-Methoxy-2'-nitrobiphenyl
The hydroxyl group is protected as a methyl ether to prevent side reactions during the coupling.
-
Reaction: 2-Methoxyphenylboronic acid + 1-bromo-2-nitrobenzene + Pd catalyst → 2-Methoxy-2'-nitrobiphenyl
-
Reagents and Materials:
-
2-Methoxyphenylboronic acid
-
1-Bromo-2-nitrobenzene
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)
-
Base (e.g., K₂CO₃, Na₂CO₃)
-
Solvent (e.g., Toluene, DMF, Dioxane, often with water)
-
-
Procedure:
-
To a reaction flask, add 2-methoxyphenylboronic acid (1.2 equivalents), 1-bromo-2-nitrobenzene (1.0 equivalent), a palladium catalyst (1-5 mol%), and a base (2-3 equivalents).
-
Add the chosen solvent system and degas the mixture.
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 80 to 110 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Step 2: Reduction of the Nitro Group
-
Reaction: 2-Methoxy-2'-nitrobiphenyl + H₂ (cat. Pd/C) → 2-Methoxy-2'-aminobiphenyl
-
Procedure: Follow the same catalytic hydrogenation procedure as described in Strategy A, Step 3.
Step 3: Demethylation of the Methoxy Group
The final step is the cleavage of the methyl ether to reveal the hydroxyl group.
-
Reaction: 2-Methoxy-2'-aminobiphenyl + BBr₃ → 2'-Aminobiphenyl-2-ol
-
Reagents and Materials:
-
2-Methoxy-2'-aminobiphenyl
-
Boron tribromide (BBr₃)
-
Dichloromethane (DCM) as solvent
-
-
Procedure:
-
Dissolve 2-methoxy-2'-aminobiphenyl in anhydrous DCM under an inert atmosphere.
-
Cool the solution to -78 °C (dry ice/acetone bath).
-
Slowly add a solution of BBr₃ in DCM (typically 1.1-1.5 equivalents).
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Carefully quench the reaction by the slow addition of water or methanol.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate.
-
Purify the final product by column chromatography or recrystallization.
-
Quantitative Data Summary
| Reaction Step | Starting Material(s) | Product | Catalyst/Reagent | Yield (%) | Reference |
| Strategy A | |||||
| Ullmann Coupling | o-Chloronitrobenzene | 2,2'-Dinitrobiphenyl | Copper bronze | 52-61 | [1] |
| Partial Reduction & Hydrolysis | 2,2'-Dinitrobiphenyl | 2-Hydroxy-2'-nitrobiphenyl | H₂S/NH₄OH | Not specified | [3] |
| Nitro Reduction | 2-Hydroxy-2'-nitrobiphenyl | 2'-Aminobiphenyl-2-ol | H₂ / Pd-C | Typically >90 | General |
| Strategy B | |||||
| Suzuki Coupling | 2-Methoxyphenylboronic acid, 1-Bromo-2-nitrobenzene | 2-Methoxy-2'-nitrobiphenyl | Pd(PPh₃)₄ / K₂CO₃ | Typically 70-95 | General Suzuki Protocol |
| Nitro Reduction | 2-Methoxy-2'-nitrobiphenyl | 2-Methoxy-2'-aminobiphenyl | H₂ / Pd-C | Typically >90 | General |
| Demethylation | 2-Methoxy-2'-aminobiphenyl | 2'-Aminobiphenyl-2-ol | BBr₃ | Typically 70-90 | General Demethylation Protocol |
Visualizations
Synthetic Pathways
Caption: Overview of the multi-step synthetic strategies for 2'-Aminobiphenyl-2-ol.
Experimental Workflow for Suzuki Coupling
Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Conclusion
The synthesis of 2'-Aminobiphenyl-2-ol from precursors related to 2-nitrobiphenyl is a feasible endeavor for the modern organic chemistry laboratory. While a direct conversion is not straightforward, the multi-step pathways detailed in this guide, employing either classical Ullmann chemistry or modern Suzuki-Miyaura cross-coupling, provide reliable and adaptable routes to this important molecular scaffold. The choice of strategy will depend on the availability of starting materials, desired scale, and the specific capabilities of the laboratory. The experimental protocols and data presented herein serve as a valuable resource for researchers engaged in the synthesis of biphenyl derivatives for applications in drug discovery and materials science.
